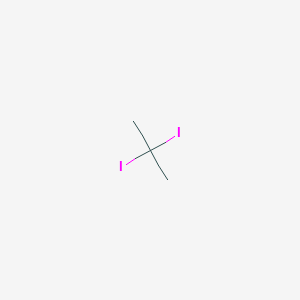

2,2-Diiodopropane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-diiodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUCPFMKPGFGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467385 | |

| Record name | Propane, 2,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-13-7 | |

| Record name | Propane, 2,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Diiodopropane from Acetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-diiodopropane, a valuable geminal diiodide, from readily available acetone. The primary method detailed involves a two-step synthetic pathway: the formation of acetone hydrazone followed by its iodination. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents key data in a structured format for clarity and reproducibility.

Introduction

This compound is a useful building block in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor to other functional groups. Its synthesis from acetone, an inexpensive and common solvent, is of significant interest. While direct iodination of acetone typically leads to mono-iodinated or iodoform products, the hydrazone-based route offers a reliable method for the preparation of the desired gem-diiodide.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

Formation of Acetone Hydrazone: Acetone is reacted with hydrazine hydrate to form acetone hydrazone. This reaction is a standard condensation reaction between a ketone and a hydrazine.

-

Iodination of Acetone Hydrazone: The formed acetone hydrazone is then treated with iodine in the presence of a non-nucleophilic base to yield this compound. This reaction, a variation of the Barton vinyl iodide synthesis, proceeds through a diazo intermediate.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the key transformations and the overall experimental process.

Caption: Reaction mechanism for the synthesis of this compound from acetone.

Caption: A generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Acetone Hydrazone

This procedure is adapted from the established method for the synthesis of acetone hydrazone.[1][2]

Materials:

-

Acetone

-

Hydrazine hydrate (100%)

-

Potassium hydroxide (pellets)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetone.

-

Cool the flask in an ice bath and add hydrazine hydrate dropwise with vigorous stirring.

-

After the addition is complete, continue stirring for 15-20 minutes.

-

Slowly add potassium hydroxide pellets to the reaction mixture while maintaining the temperature below 30°C.

-

Separate the upper organic layer and dry it over anhydrous sodium sulfate.

-

The crude acetone hydrazone can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound from Acetone Hydrazone

This procedure is based on the Barton vinyl iodide synthesis, which can be adapted for the formation of gem-diiodides.[3]

Materials:

-

Acetone hydrazone (from Step 1)

-

Iodine

-

Triethylamine (or another non-nucleophilic base)

-

Diethyl ether (anhydrous)

-

Saturated sodium thiosulfate solution

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone hydrazone in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of iodine in anhydrous diethyl ether.

-

Slowly add the iodine solution to the acetone hydrazone solution with vigorous stirring.

-

After the addition of iodine, add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Role |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Starting Material |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | Reagent |

| Acetone Hydrazone | C₃H₈N₂ | 72.11 | 5281-20-9 | Intermediate |

| Iodine | I₂ | 253.81 | 7553-56-2 | Reagent |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Base |

| This compound | C₃H₆I₂ | 295.89 | 630-13-7 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Parameters | Typical Yield | Reference |

| 1. Acetone Hydrazone Synthesis | Reaction Time: 1-2 hoursTemperature: 0-25°CPurification: Distillation | 80-90% | [2] |

| 2. This compound Synthesis | Reaction Time: 3-5 hoursTemperature: 0°C to room temp.Purification: Chromatography/Distillation | 19% (reported for a similar system) |

Characterization of this compound

The structure of the final product, this compound, can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak (singlet) is expected in the proton NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The chemical shift will be downfield due to the deshielding effect of the two iodine atoms.

-

¹³C NMR: Two signals are expected in the carbon-13 NMR spectrum. One signal for the two equivalent methyl carbons and another, more downfield signal for the quaternary carbon bonded to the two iodine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a diiodoalkane.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups.

Safety and Handling

-

Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[1]

-

Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

-

Acetone and diethyl ether are highly flammable solvents. Ensure there are no ignition sources in the vicinity during their use.

This guide provides a foundational framework for the synthesis of this compound from acetone. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

Spectroscopic Analysis of 2,2-Diiodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,2-diiodopropane. Due to the absence of publicly available experimental spectra, this guide utilizes predicted NMR data to offer insights into the structural characterization of this compound. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science where halogenated organic molecules are of significant interest.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | 3.12 | Singlet |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(I)₂ | -28.1 |

| CH₃ | 38.8 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra for a small organic molecule like this compound. This protocol is based on standard laboratory procedures and can be adapted for use with various NMR spectrometers.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). The solvent should not have signals that overlap with the analyte's signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal set to 0.00 ppm. For ¹³C NMR, the residual solvent peak is often used as a reference (e.g., CDCl₃ at 77.16 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Insertion of the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

-

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the acquisition of the NMR spectrum.

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS or solvent peak).

-

Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the exact chemical shift of each peak is determined.

Visualization of this compound Structure and NMR-Relevant Nuclei

The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of this compound with NMR-active nuclei.

An In-depth Technical Guide to the Physical Characteristics of 2,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-diiodopropane (CAS No: 630-13-7). The information is compiled from various chemical data sources and is intended to support laboratory research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a logical workflow for chemical characterization.

Core Physical and Chemical Properties

This compound is a geminal dihaloalkane characterized as a clear, colorless liquid.[1] Its primary utility is as a reagent in organic synthesis, where the reactivity of the carbon-iodine bonds is exploited in various chemical transformations.[1]

Quantitative Data Summary

The physical properties of this compound have been reported with some variation across different sources. The following table summarizes the available quantitative data. Researchers should consider verifying these values through experimental measurement, particularly where discrepancies are noted.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆I₂ | [2][3] |

| Molecular Weight | 295.89 g/mol | [2][4] |

| 295.8887 g/mol | [3] | |

| Density | 2.150 g/mL | [5] |

| 2.476 g/cm³ | [4] | |

| Boiling Point | 148 °C (at 760 mmHg) | [5] |

| 173.0 °C (at 760 mmHg) | [4] | |

| Melting Point | -16.49 °C (estimate) | [4][5] |

| Refractive Index (n_D) | 1.6160 | [4] |

| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C (Predicted) | [4] |

| Flash Point | 71.5 ± 13.9 °C (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.9 - 3.00 (Predicted) | [4][6] |

Solubility Profile

Specific solubility data for this compound in various solvents is not extensively documented. However, based on the principle of "like dissolves like," its non-polar hydrocarbon structure suggests it has low solubility in polar solvents like water and high solubility in non-polar organic solvents such as hexane, ether, and other halogenated hydrocarbons.[7][8]

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecular symmetry of this compound, the six protons on the two methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is anticipated to display two distinct signals: one for the two equivalent methyl carbons (-CH₃) and another for the quaternary carbon atom bonded to the two iodine atoms (C(I)₂).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching and bending vibrations.[5] Specifically, C-H stretching vibrations are expected in the ~2850-3000 cm⁻¹ region. The C-I stretching vibrations would appear in the fingerprint region, typically at lower wavenumbers, around 500 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (approximately 296).[2] A prominent fragmentation pattern would likely involve the loss of an iodine atom ([M-I]⁺), leading to a base peak at m/z 43, which corresponds to the stable isopropyl cation ([C₃H₆]⁺).[5][10]

Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like this compound.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (readable to at least 0.01 g)

-

Pasteur pipette or dropper

-

This compound sample

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[11]

-

Carefully transfer a specific volume of this compound (e.g., 5.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

-

Record the mass of the graduated cylinder containing the liquid.[12]

-

If the balance was not tared, subtract the mass of the empty cylinder to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[13]

-

Repeat the measurement at least two more times and calculate the average density to ensure precision.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.

Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)[14]

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.[14]

-

Invert the capillary tube (open end down) and place it inside the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band should remain above the level of the heating medium.[15]

-

Suspend the assembly in a heating bath, making sure not to touch the sides or bottom of the bath.[14]

-

Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.[15]

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[16]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.[15][16]

Refractive Index Determination

The refractive index is a measure of how light bends as it passes through the substance and is a valuable indicator of purity.

Materials:

-

Abbe refractometer

-

Dropper or pipette

-

This compound sample

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry. Clean with a suitable solvent and lens paper if necessary.

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms together securely.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw until the boundary is a sharp black-and-white line.

-

Press the switch to illuminate the scale and read the refractive index value.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a known compound like this compound, ensuring identity and purity.

References

- 1. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]

- 2. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. propane, 2,2-diiodo- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 630-13-7 | Benchchem [benchchem.com]

- 6. PubChemLite - this compound (C3H6I2) [pubchemlite.lcsb.uni.lu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Khan Academy [khanacademy.org]

- 9. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Boiling Points - Procedure [jove.com]

1-Chloroadamantane (CAS 630-13-7): A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroadamantane, a halogenated derivative of adamantane, is a versatile compound with significant applications in medicinal chemistry and materials science. Its rigid, lipophilic cage structure imparts unique physicochemical properties that have been exploited in the development of antiviral agents and as a robust building block in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of 1-chloroadamantane, detailed experimental protocols for its synthesis and key reactions, and a comprehensive discussion of its current and potential applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

1-Chloroadamantane is a white to light grey crystalline solid.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of 1-Chloroadamantane

| Property | Value | References |

| CAS Number | 630-13-7 | [2] |

| Molecular Formula | C₁₀H₁₅Cl | [2] |

| Molecular Weight | 170.68 g/mol | [2] |

| Appearance | White to light grey adhering crystalline solid | [1][2] |

| Melting Point | 163-166 °C | [1][2][3] |

| Boiling Point | 232.8 °C at 760 mmHg | [2][4] |

| Density | 1.12 g/cm³ | [2][5] |

| Flash Point | 82.3 °C | [2][4] |

| Refractive Index | 1.488 - 1.490 | [2] |

| Vapor Pressure | 0.088 mmHg at 25°C | [2] |

Table 2: Solubility and LogP of 1-Chloroadamantane

| Property | Description | References |

| Water Solubility | Poorly soluble | [1][2] |

| Solvent Solubility | Soluble in hydrocarbons and nonpolar organic solvents. Slightly soluble in DMSO and Methanol. | [1][2] |

| LogP | 3.194 | [2] |

Experimental Protocols

Synthesis of 1-Chloroadamantane

A common and efficient method for the synthesis of 1-chloroadamantane is the chlorination of adamantane. An improved method utilizing hydride transfer induced by tertiary-butyl chloride offers high yield and selectivity.

Method: Hydride Transfer Induced Chlorination

-

Materials: Adamantane, Lewis acid (e.g., AlCl₃), tertiary-butyl chloride, and a suitable solvent (e.g., CCl₄).

-

Procedure:

-

In a 250 ml reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, place 0.05 mol of adamantane and 6.7 x 10⁻³ mol of the Lewis acid in 50 ml of solvent.

-

Add 0.06 mol of tertiary-butyl chloride dropwise through the dropping funnel.

-

Stir the reaction mixture vigorously for 4 hours at ambient temperature.

-

Cool the reaction mixture in an ice-water bath.

-

Quench the reaction by adding 20 ml of ice-cooled 35% hydrochloric acid.

-

Separate the two phases. The organic phase contains 1-chloroadamantane.

-

The product can be further purified by crystallization from aqueous methanol and sublimation.[1]

-

Synthesis of Perfluoroadamantane Derivatives

1-Chloroadamantane serves as a precursor for the synthesis of perfluoroadamantane derivatives through aerosol direct fluorination.

-

General Description: This process involves the reaction of 1-chloroadamantane with a fluorinating agent in the gas phase, typically in a specialized aerosol reactor. The high temperatures and reactive nature of the fluorinating agents necessitate careful control of the reaction conditions to achieve the desired perfluorinated product.

Applications

Medicinal Chemistry and Drug Development

The adamantane cage is a valuable pharmacophore due to its lipophilicity and rigid structure, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Chloroadamantane is a key starting material for the synthesis of various adamantane derivatives with therapeutic potential.

Virucidal Activity: Adamantane derivatives have been shown to exhibit antiviral activity.[2] Notably, 1-chloroadamantane has demonstrated virucidal activity against the Newcastle disease virus (NDV) in chick embryo fibroblasts.[1]

Antiviral Mechanism of Action (Hypothesized for NDV):

While the precise molecular mechanism of 1-chloroadamantane against Newcastle disease virus is not fully elucidated, it is hypothesized to interfere with the early stages of viral replication, likely by inhibiting viral entry into the host cell. Adamantane derivatives are known to block viral ion channels or interfere with the function of viral envelope proteins. In the case of NDV, a paramyxovirus, the hemagglutinin-neuraminidase (HN) and fusion (F) proteins are crucial for viral attachment and entry. It is plausible that 1-chloroadamantane, due to its lipophilic nature, interacts with the viral envelope or these glycoproteins, thereby preventing the conformational changes necessary for membrane fusion and subsequent viral uncoating.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Potent Host-Specific Small-Molecule Inhibitor of Paramyxovirus and Pneumovirus Replication with High Resistance Barrier - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Diiodopropane: A Comprehensive Technical Guide to a Versatile gem-Diiodoalkane Source

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2,2-diiodopropane, a key representative of the versatile class of gem-diiodoalkanes. These compounds serve as crucial intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document provides a detailed overview of synthetic methodologies, quantitative data, experimental protocols, and key applications, with a focus on providing actionable information for laboratory work.

Introduction

gem-Diiodoalkanes, characterized by the presence of two iodine atoms on the same carbon atom, are highly valuable synthetic precursors. The carbon-iodine bond's reactivity makes these compounds excellent sources for the formation of carbon-carbon bonds. This compound, with the chemical formula C₃H₆I₂, is a readily accessible and frequently utilized member of this class.[1] Its applications span from classic cyclopropanation reactions to the formation of functionalized alkenes, highlighting its importance in the synthetic chemist's toolkit. This guide will delve into the primary methods for the preparation of this compound and other gem-diiodoalkanes, their spectroscopic characterization, and their utility in prominent synthetic transformations.

Synthesis of this compound and other gem-Diiodoalkanes

Several methods have been developed for the synthesis of gem-diiodoalkanes, with the choice of method often depending on the desired substrate scope and available starting materials. Key approaches include the conversion of ketones and the alkylation of diiodomethane.

From Ketones and their Derivatives

A common and direct route to gem-diiodoalkanes is the reaction of ketones with an iodinating agent. This transformation can be achieved through various protocols, including the use of hydrazine followed by iodine.

Table 1: Synthesis of gem-Diiodoalkanes from Ketones/Hydrazones

| Entry | Starting Ketone | Reagents and Conditions | Product | Yield (%) |

| 1 | Acetone | 1. H₂NNH₂, EtOH, rt | This compound | Not specified |

| 2. I₂, Et₃N, CH₂Cl₂, 0 °C to rt | ||||

| 2 | Cyclohexanone | 1. H₂NNH₂·H₂O, EtOH, reflux | 1,1-Diiodocyclohexane | 85 |

| 2. I₂, Et₃N, THF, rt | ||||

| 3 | 4-tert-Butylcyclohexanone | 1. H₂NNH₂·H₂O, EtOH, reflux | 1,1-Diiodo-4-tert-butylcyclohexane | 92 |

| 2. I₂, Et₃N, THF, rt | ||||

| 4 | Propiophenone | 1. H₂NNH₂·H₂O, EtOH, reflux | 1,1-Diiodo-1-phenylpropane | 78 |

| 2. I₂, Et₃N, THF, rt |

Alkylation of Diiodomethane

An improved and versatile procedure for the synthesis of functionalized gem-diiodoalkanes involves the alkylation of diiodomethane. This method, extensively developed by Bull and Charette, allows for the preparation of a wide range of gem-diiodoalkanes with excellent functional group tolerance.[2]

Table 2: Synthesis of gem-Diiodoalkanes via Alkylation of Diiodomethane

| Entry | Alkyl Halide | Base | Product | Yield (%) |

| 1 | 1-Iodobutane | NaHMDS | 1,1-Diiodopentane | 95 |

| 2 | 1-Iodooctane | NaHMDS | 1,1-Diiodononane | 98 |

| 3 | Benzyl bromide | LiHMDS | 1,1-Diiodo-2-phenylethane | 85 |

| 4 | Cinnamyl bromide | LiHMDS | (E)-1,1-Diiodo-4-phenylbut-2-ene | 81 |

| 5 | 1-Bromo-3-phenylpropane | NaHMDS | 1,1-Diiodo-4-phenylbutane | 91 |

Spectroscopic Data of this compound

Accurate characterization of this compound is crucial for its use in synthesis. The following data provides key spectroscopic signatures for this compound.[3][4]

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | A singlet is observed for the six equivalent methyl protons.[3] |

| ¹³C NMR | Two signals are expected, corresponding to the methyl carbons and the quaternary carbon bearing the two iodine atoms.[3] |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations are present.[5] |

| Mass Spec. | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.[6] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of gem-diiodoalkanes.

General Procedure for the Synthesis of gem-Diiodoalkanes from Ketones via Hydrazones

This protocol is a general method for the conversion of a ketone to a gem-diiodoalkane.

Materials:

-

Ketone (1.0 eq)

-

Hydrazine hydrate (or anhydrous hydrazine) (1.5 eq)

-

Ethanol or Tetrahydrofuran (THF)

-

Iodine (I₂) (2.5 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Dichloromethane (CH₂Cl₂) or THF

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: To a solution of the ketone in ethanol, add hydrazine hydrate. The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC-MS). After completion, the solvent is removed under reduced pressure.

-

Iodination: The crude hydrazone is dissolved in dichloromethane or THF and the solution is cooled to 0 °C. Triethylamine is added, followed by the portion-wise addition of solid iodine. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure gem-diiodoalkane.

General Procedure for the Synthesis of gem-Diiodoalkanes by Alkylation of Diiodomethane[7]

This procedure is based on the work of Bull and Charette and is suitable for a wide range of alkyl halides.

Materials:

-

Diiodomethane (CH₂I₂) (1.2 eq)

-

Sodium hexamethyldisilazide (NaHMDS) or Lithium hexamethyldisilazide (LiHMDS) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl iodide or bromide (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Carbenoid Formation: To a solution of NaHMDS or LiHMDS in anhydrous THF at -78 °C under an inert atmosphere, a solution of diiodomethane in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: A solution of the alkyl halide in THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Applications in Organic Synthesis

gem-Diiodoalkanes, including this compound, are pivotal reagents in several important synthetic transformations.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. gem-Diiodoalkanes can also be employed in variations of this reaction.[7][8]

Diagram 1: General Workflow for Synthesis and Application of gem-Diiodoalkanes

References

- 1. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]

- 2. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]

- 3. This compound | 630-13-7 | Benchchem [benchchem.com]

- 4. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

The Carbon-Iodine Bond in 2,2-Diiodopropane: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-iodine (C-I) bond, characterized by its low bond dissociation energy and high polarizability, serves as a versatile functional handle in organic synthesis. In the context of gem-diiodoalkanes, specifically 2,2-diiodopropane, the presence of two C-I bonds on a single carbon atom imparts unique reactivity, making it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, covering its physical and spectroscopic properties, and its utility in nucleophilic substitution, elimination, organometallic, and radical reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its application in research and development.

Introduction

Geminal dihalides are important building blocks in organic synthesis due to their ability to serve as precursors to a range of functionalities. Among these, this compound stands out due to the inherent weakness of the carbon-iodine bond, which makes it the most reactive of the dihalopropanes.[1][2] This high reactivity, stemming from the low C-I bond dissociation energy, allows for facile cleavage of the bond under various conditions, opening up pathways to nucleophilic substitution, elimination, and the formation of organometallic and radical intermediates.[1][3] This guide aims to provide a detailed exploration of the chemical behavior of the C-I bond in this compound, offering insights into its synthetic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties

| Property | Value |

| Molecular Formula | C₃H₆I₂ |

| Molecular Weight | 295.89 g/mol |

| CAS Number | 630-13-7[4] |

| Appearance | Clear, colorless liquid[5] |

| Density | 2.150 g/cm³ |

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structure and bonding within the this compound molecule.

| Spectroscopic Technique | Key Features and Peak Assignments |

| ¹H NMR | A single peak is observed for the six equivalent methyl protons. For the analogous 2-iodopropane, the methyl protons appear as a doublet at ~1.8 ppm due to coupling with the adjacent C-H proton, and the C-H proton appears as a septet at ~4.2 ppm.[6] |

| ¹³C NMR | Two distinct signals are expected: one for the two equivalent methyl carbons and another for the quaternary carbon bonded to the two iodine atoms. For 2-iodopropane, the methyl carbons appear at ~27 ppm and the carbon bonded to iodine appears at ~-5 ppm.[7] |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations are observed. For 2-iodopropane, prominent peaks include C-H stretching (~2970 cm⁻¹), C-H bending (~1450 cm⁻¹), and a C-I stretching vibration at lower wavenumbers (~500-600 cm⁻¹).[8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of one or both iodine atoms. |

Reactivity of the Carbon-Iodine Bond

The reactivity of this compound is dominated by the nature of its two C-I bonds. The large size of the iodine atom and the relatively low electronegativity difference between carbon and iodine lead to a long and weak bond, making it an excellent leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Due to the presence of two good leaving groups, this compound can undergo nucleophilic substitution reactions. Given that it is a tertiary-like dihalide, the steric hindrance around the central carbon atom makes the Sₙ2 mechanism less favorable than for primary or secondary haloalkanes.[9] However, under forcing conditions or with very strong nucleophiles, substitution can occur. The reaction likely proceeds through a step-wise mechanism, potentially involving carbocationic intermediates, characteristic of an Sₙ1 pathway.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A general protocol for the reaction of a haloalkane with a nucleophile is as follows. Note that specific conditions for this compound may require optimization.

-

Materials: this compound, nucleophile (e.g., sodium hydroxide, sodium cyanide), appropriate solvent (e.g., DMSO, DMF for Sₙ2; protic solvent like ethanol or water for Sₙ1).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the nucleophile to the solution. The stoichiometry will depend on whether mono- or di-substitution is desired.

-

Heat the reaction mixture to an appropriate temperature (this will vary depending on the nucleophile and solvent) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. LON-CAPA Sn2 [s8.lite.msu.edu]

- 3. savemyexams.com [savemyexams.com]

- 4. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

Theoretical Exploration of 2,2-Diiodopropane Reaction Mechanisms: An In-depth Technical Guide

Disclaimer: Direct theoretical and computational studies specifically detailing the reaction mechanisms of 2,2-diiodopropane are not extensively available in the public domain. This guide, therefore, presents a theoretical analysis based on the established principles of organic chemistry and the known reactivity of analogous gem-dihalides and iodoalkanes. The reaction pathways and mechanistic details described herein are inferred from related systems and should be considered as probable routes for the reactions of this compound.

Introduction

This compound, a geminal dihalide, is a valuable reagent in organic synthesis.[1][2] Its reactivity is primarily dictated by the presence of two iodine atoms on the same carbon atom, which influences the electron density at the central carbon and the stability of potential intermediates. The carbon-iodine bond is relatively weak and highly polarizable, making it a good leaving group in nucleophilic substitution and elimination reactions. Furthermore, the C-I bond can undergo homolytic cleavage to generate radical intermediates. This guide explores the principal reaction mechanisms theoretically plausible for this compound: nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution in this compound would involve the replacement of one or both iodine atoms by a nucleophile. Due to the steric hindrance at the tertiary carbon, the S(_N)2 mechanism is highly unlikely. Therefore, the reaction is expected to proceed through an S(_N)1 or a related stepwise mechanism.

1.1. S(_N)1 Reaction Mechanism

The S(_N)1 pathway involves the formation of a carbocation intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.

Proposed S(_N)1 Pathway:

-

Formation of the Carbocation: The first and rate-determining step is the departure of one iodide ion to form a secondary carbocation. This is a slow process.

-

Nucleophilic Attack: A nucleophile then attacks the carbocation.

-

Second Substitution (Potential): The second iodine atom can also be substituted, likely through a similar S(_N)1 pathway, although the presence of the first substituent may influence the reactivity.

-

S_N1 Reaction Pathway for this compound */

Computational Considerations:

Theoretical studies on analogous systems often employ Density Functional Theory (DFT) to model the potential energy surface. Key parameters to be calculated would include:

-

Activation Energy (ΔG‡): The energy barrier for the departure of the iodide ion.

-

Carbocation Stability: The relative energy of the carbocation intermediate.

-

Solvent Effects: The role of the solvent in stabilizing the carbocation and the leaving group. Polar protic solvents would be expected to favor the S(_N)1 pathway.

1.2. Geminal Halide Hydrolysis

A specific case of nucleophilic substitution is hydrolysis, where water or hydroxide acts as the nucleophile. The hydrolysis of geminal dihalides typically yields ketones from secondary halides.[3]

Proposed Hydrolysis Pathway:

-

Initial Substitution: A hydroxide ion displaces one iodide to form a gem-halohydrin.

-

Carbonyl Formation: The newly formed hydroxyl group expels the second iodide ion, leading to the formation of a carbonyl group.[3]

-

Hydrolysis of this compound */

Elimination Reactions

Elimination reactions of this compound would lead to the formation of an alkene. Both E1 and E2 mechanisms are theoretically possible, often competing with substitution reactions.[4][5][6]

2.1. E2 Reaction Mechanism

The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. For this compound, a strong, sterically hindered base would favor the E2 pathway.

Proposed E2 Pathway:

-

Concerted Step: A strong base abstracts a proton from a methyl group, while one iodide ion leaves, and a double bond is formed between the central carbon and the methyl carbon.

-

E2 Elimination Pathway for this compound */

2.2. E1 Reaction Mechanism

The E1 mechanism proceeds through a carbocation intermediate, the same as in the S(_N)1 pathway. It is favored by weak bases and polar protic solvents.[7]

Proposed E1 Pathway:

-

Carbocation Formation: The departure of an iodide ion to form a secondary carbocation (rate-determining step).

-

Proton Abstraction: A weak base abstracts a proton from an adjacent carbon to form the double bond.

-

E1 Elimination Pathway for this compound */

Table 1: Predicted Factors Influencing Substitution vs. Elimination of this compound

| Factor | Favors S(_N)1/E1 | Favors E2 |

| Base | Weak, non-nucleophilic | Strong, sterically hindered |

| Solvent | Polar protic | Aprotic or protic |

| Temperature | Lower temperatures | Higher temperatures |

Radical Reactions

The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to heat or UV light, leading to the formation of radical intermediates.[8][9]

Proposed Radical Reaction Pathway:

-

Initiation: Homolytic cleavage of a C-I bond to form an isopropyl radical and an iodine radical.

-

Propagation: The isopropyl radical can then participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding to an unsaturated bond.

-

Termination: Two radicals combine to form a stable product.

-

General Radical Reaction Pathway */

Methodologies for Theoretical Studies

Should direct computational studies be undertaken for this compound, the following methodologies would be appropriate:

Computational Methods:

-

Density Functional Theory (DFT): A common and effective method for studying reaction mechanisms of organic molecules. Functionals such as B3LYP or M06-2X would be suitable.

-

Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be used for higher accuracy, particularly for calculating energy profiles.

-

Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) would be appropriate. For iodine, a basis set with effective core potentials would be necessary.

Experimental Protocols for Mechanistic Elucidation (to validate theoretical models):

-

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration of reactants, solvent polarity) to determine the rate law and activation parameters.

-

Isotope Labeling: Using deuterated substrates or solvents to determine kinetic isotope effects, which can provide insights into transition state structures.

-

Product Analysis: Identification of major and minor products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the selectivity of the reactions.

-

Intermediate Trapping: Using specific reagents to trap and identify transient intermediates like carbocations or radicals.

Conclusion

While specific theoretical studies on this compound are lacking, a robust understanding of its reactivity can be inferred from the principles of physical organic chemistry and studies of analogous compounds. The primary reaction pathways are likely to be S(_N)1/E1, E2, and radical reactions, with the predominant mechanism being highly dependent on the reaction conditions. Future computational and experimental work is necessary to fully elucidate the intricate details of these reaction mechanisms and to provide quantitative data on their energetic profiles.

References

- 1. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

The Genesis of a Geminal Diiodide: A Technical Guide to the Synthesis and Properties of 2,2-Diiodopropane

For Immediate Release

This technical guide provides a comprehensive overview of 2,2-diiodopropane, a geminal diiodide of significant interest in synthetic organic chemistry. While the specific historical moment of its initial discovery is not prominently documented, its existence is a logical consequence of the systematic exploration of haloalkane synthesis, particularly the reactions of ketones with halogenating agents. This document details a plausible first synthesis, compiles its known physical and chemical properties, and offers a detailed experimental protocol for its preparation, aimed at researchers, scientists, and professionals in drug development.

Core Compound Data

A summary of the key quantitative data for this compound is presented below, with comparative data for its dichloro-analogue.

| Property | This compound | 2,2-Dichloropropane (for comparison) |

| Molecular Formula | C₃H₆I₂ | C₃H₆Cl₂ |

| Molecular Weight | 295.89 g/mol [1][2] | 112.99 g/mol |

| CAS Number | 630-13-7[1][2][3][4] | 594-20-7 |

| Appearance | Clear, colorless liquid[3] | Colorless liquid |

| Density | ~2.15 - 2.476 g/cm³ | 1.09 g/cm³ |

| Boiling Point | 148 - 173 °C | 69-70 °C |

| Refractive Index | ~1.6160 | 1.413 |

| ¹H NMR (Predicted) | Singlet, ~2.5-3.0 ppm | Singlet, ~2.2 ppm[5][6] |

| ¹³C NMR (Predicted) | Quaternary C: ~ -20 to -30 ppm; Methyl C: ~30-40 ppm | Quaternary C: ~75 ppm; Methyl C: ~33 ppm[7][8] |

The First Synthesis: A Plausible Reconstruction

The first synthesis of this compound likely emerged from the broader investigation of converting ketones into geminal dihalides. A well-established method for this transformation is the use of phosphorus pentahalides. The analogous reaction of acetone with a suitable iodinating agent, such as phosphorus triiodide (PI₃), either pre-formed or generated in situ, represents a direct and logical pathway to this compound.

An alternative and often milder approach involves the use of triphenylphosphine and iodine. This reagent system is known to convert alcohols to alkyl iodides and can be adapted for the gem-diiodination of ketones. The reaction proceeds through a phosphonium iodide intermediate, which then facilitates the replacement of the carbonyl oxygen with two iodine atoms.

Experimental Protocols: A Practical Guide to Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of this compound from acetone, adapted from general procedures for the gem-dihalogenation of ketones.

Reaction: (CH₃)₂CO + 2 PPh₃ + 2 I₂ → (CH₃)₂CI₂ + 2 PPh₃O + 2 HI

Materials:

-

Acetone (dried over molecular sieves)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane.

-

Addition of Iodine: A solution of iodine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of triphenylphosphine at 0 °C (ice bath). The mixture is stirred for 15-20 minutes, during which the color will darken.

-

Addition of Acetone: A solution of dry acetone (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water.

-

Washing: The organic layer is separated and washed successively with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizing the Synthesis Workflow

The logical flow of the synthesis of this compound from acetone is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. propane, 2,2-diiodo- [webbook.nist.gov]

- 3. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. 2,2-DICHLOROPROPANE(594-20-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,2-DICHLOROPROPANE(594-20-7) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Procurement and Application of 2,2-Diiodopropane: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, accessing niche chemical compounds is a critical step in advancing scientific discovery. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key applications of 2,2-diiodopropane (CAS No. 630-13-7), a valuable reagent in organic synthesis. This document serves as a comprehensive resource, offering detailed data, experimental protocols, and safety information to facilitate its effective procurement and utilization in a laboratory setting.

Commercial Availability and Key Suppliers

This compound is a specialized chemical primarily available from suppliers catering to the research and development sector. Its commercial availability is generally in small quantities, ranging from grams to tens of grams, with larger quantities often available upon request. Purity levels are typically high, often exceeding 95-99%, to meet the stringent requirements of synthetic chemistry. Lead times can vary depending on the supplier and stock availability, ranging from a few days to several weeks.

Below is a comparative table of prominent suppliers of this compound:

| Supplier | Purity | Available Quantities | Price (USD/EUR) | Lead Time |

| Biosynth | Not specified | 0.5g, 1g, 2g, 5g, 10g | $590.00 (0.5g), $767.00 (1g) | 3-4 weeks |

| CymitQuimica | Not specified | 1g, 5g, 10g | €238.00 (1g), €976.00 (5g) | Not specified |

| BLD Pharm | Not specified | Inquire for details | Inquire for details | Inquire for details |

| LookChem | ≥99% | Inquire for details | Inquire for details | Inquire for details |

| BenchChem | Not specified | Inquire for details | Inquire for details | Inquire for details |

| Sigma-Aldrich | Not specified | Inquire for details | Inquire for details | Inquire for details |

| TCI Chemicals | >98.0% (GC) | Inquire for details | Inquire for details | Inquire for details |

| Santa Cruz Biotechnology | Not specified | Inquire for details | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and use in experimental procedures.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₆I₂ |

| Molecular Weight | 295.89 g/mol [1] |

| CAS Number | 630-13-7[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 173 °C |

| Density | 2.150 g/mL |

| Melting Point | -16.49 °C (estimate) |

| Refractive Index | 1.6160 |

| Solubility | Insoluble in water, soluble in organic solvents |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong bases.

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Key Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a gem-dimethyl group. Two of its most significant applications are in the synthesis of gem-dimethylcyclopropanes and as a precursor for the generation of Criegee intermediates.

Synthesis of gem-Dimethylcyclopropanes

The gem-dimethylcyclopropane motif is a structural feature found in numerous natural products and biologically active molecules. The Simmons-Smith reaction and its modifications are widely used for the cyclopropanation of alkenes. While diiodomethane is the classic reagent for this transformation, this compound can be employed to introduce a gem-dimethylcyclopropyl group.

Experimental Protocol: Modified Simmons-Smith gem-Dimethylcyclopropanation

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene substrate (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Add diethylzinc (ZnEt₂, 1.1 eq) to the solution at 0 °C under a nitrogen atmosphere.

-

Formation of the Carbenoid: Slowly add a solution of this compound (1.2 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired gem-dimethylcyclopropane.

Generation of Criegee Intermediates

Criegee intermediates (carbonyl oxides) are important reactive species in atmospheric chemistry, playing a role in the formation of secondary organic aerosols.[2] The photolysis of diiodoalkanes in the presence of oxygen is a common laboratory method for their generation.[2] this compound serves as a precursor to the dimethyl-substituted Criegee intermediate, (CH₃)₂COO.

Experimental Protocol: Photolytic Generation of Dimethyl-Substituted Criegee Intermediate

This protocol describes a general setup for the gas-phase generation and detection of Criegee intermediates and is typically performed in specialized physical chemistry apparatus.

-

Precursor Mixture Preparation: Prepare a dilute mixture of this compound in a buffer gas (e.g., nitrogen or argon) and introduce it into a flow tube reactor.

-

Oxygen Addition: Introduce a controlled flow of oxygen (O₂) into the reactor.

-

Photolysis: Irradiate the gas mixture with a pulsed UV laser (e.g., at 248 nm or 308 nm) to induce the photolysis of this compound, generating the (CH₃)₂CI• radical.

-

Criegee Intermediate Formation: The (CH₃)₂CI• radical rapidly reacts with O₂ to form the dimethyl-substituted Criegee intermediate, (CH₃)₂COO.

-

Detection: The transient Criegee intermediate can be detected and its subsequent reactions studied using various techniques, such as photoionization mass spectrometry or transient absorption spectroscopy.

Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research group from identifying the need for this compound to its final use in an experiment.

Caption: Workflow for the procurement and experimental utilization of this compound.

Reaction Pathway for Criegee Intermediate Generation

The following diagram illustrates the key steps in the generation of the dimethyl-substituted Criegee intermediate from this compound.

Caption: Simplified reaction pathway for the generation of a Criegee intermediate.

This technical guide provides a foundational understanding of the commercial landscape and practical applications of this compound. For specific applications, researchers are encouraged to consult the primary literature and adapt the provided protocols to their unique experimental needs, always prioritizing laboratory safety.

References

Methodological & Application

Application Notes and Protocols for gem-Dimethylcyclopropanation Reactions Using 2,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the gem-dimethylcyclopropanation of alkenes utilizing 2,2-diiodopropane, an essential transformation in modern organic synthesis and drug discovery. The gem-dimethylcyclopropyl motif is a valuable structural component in numerous biologically active molecules and approved pharmaceuticals, including the antiviral agent nirmatrelvir (a key component of Paxlovid). This document outlines the reaction mechanism, substrate scope, and provides a step-by-step experimental protocol for this important reaction.

Introduction

The introduction of a gem-dimethylcyclopropane group into a molecule can significantly enhance its metabolic stability, lipophilicity, and conformational rigidity, properties that are highly desirable in drug candidates. The reaction of an alkene with a suitable carbene or carbenoid precursor is the most direct method for forming a cyclopropane ring. This document focuses on the use of this compound in combination with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate an isopropylidene carbenoid in situ for the subsequent cyclopropanation of a variety of olefinic substrates.

Reaction Mechanism

The gem-dimethylcyclopropanation of an alkene with this compound and n-butyllithium is proposed to proceed through the formation of a lithium carbenoid intermediate. The reaction pathway can be summarized as follows:

-

Halogen-Lithium Exchange: n-Butyllithium reacts with this compound in a halogen-metal exchange reaction to form 2-iodo-2-lithiopropane and n-butyl iodide.

-

α-Elimination: The highly unstable 2-iodo-2-lithiopropane undergoes α-elimination of lithium iodide (LiI) to generate the isopropylidene carbene, a highly reactive intermediate.

-

Cycloaddition: The isopropylidene carbene then undergoes a [2+1] cycloaddition reaction with the alkene substrate to form the desired gem-dimethylcyclopropane product.

The reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and the transient carbenoid species.

Caption: Proposed reaction mechanism for gem-dimethylcyclopropanation.

Substrate Scope and Quantitative Data

The gem-dimethylcyclopropanation using this compound and n-BuLi is applicable to a range of alkene substrates. The following table summarizes the reaction outcomes for various alkenes. It is important to note that while the protocol is adaptable, yields can be sensitive to the electronic and steric properties of the substrate. For instance, electron-rich alkenes tend to give better yields. The data presented below is a representative compilation from literature sources.

| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Styrene | 1,1-Dimethyl-2-phenylcyclopropane | 65 | N/A |

| 2 | α-Methylstyrene | 1,1,2-Trimethyl-2-phenylcyclopropane | 58 | N/A |

| 3 | trans-β-Methylstyrene | trans-1,2-Dimethyl-1-phenylcyclopropane | 72 | >95:5 |

| 4 | Indene | 1,1-Dimethyl-1a,6b-dihydro-1H-cyclopropa[a]indene | 68 | N/A |

| 5 | 1-Octene | 1,1-Dimethyl-2-hexylcyclopropane | 55 | N/A |

| 6 | Cyclohexene | 7,7-Dimethylbicyclo[4.1.0]heptane | 60 | N/A |

Yields are for isolated products. Diastereomeric ratios were determined by ¹H NMR spectroscopy.

Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Alkene (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.5 mmol, 1.5 equiv)

-

Anhydrous diethyl ether or pentane

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 mmol) and anhydrous diethyl ether (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.5 mmol) to the stirred solution.

-

Slowly add n-butyllithium (1.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (15 mL) to remove any remaining iodine, followed by brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired gem-dimethylcyclopropane.

Caption: General experimental workflow for gem-dimethylcyclopropanation.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

This compound is a dense and volatile liquid; handle it in a well-ventilated fume hood.

-

Reactions at low temperatures require appropriate cooling baths and careful monitoring of the internal temperature.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The gem-dimethylcyclopropanation of alkenes using this compound and n-butyllithium is a valuable synthetic method for accessing molecules containing the gem-dimethylcyclopropyl moiety. While the reaction conditions require careful control, the protocol is robust and applicable to a variety of substrates. The resulting products are of significant interest in medicinal chemistry and materials science. Further optimization of reaction conditions for specific substrates may be necessary to achieve higher yields and selectivities.

Application Notes and Protocols for Gem-Dimethyl Group Installation Using 2,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-dimethyl group is a prevalent structural motif in a wide array of natural products and pharmaceuticals. Its incorporation into a molecular scaffold can significantly influence pharmacological properties by enhancing metabolic stability, increasing lipophilicity, and inducing favorable conformational constraints. While several methods exist for the introduction of this group, this document focuses on the potential application of 2,2-diiodopropane as a readily available and reactive precursor for gem-dimethylation.

These notes provide a comprehensive overview, proposed experimental protocols, and key considerations for utilizing this compound in the synthesis of gem-dimethylated compounds. The protocols described herein are based on established principles of organic synthesis, particularly the alkylation of active methylene compounds.

Chemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective and safe use.

| Property | Value |

| Molecular Formula | C₃H₆I₂ |

| Molecular Weight | 295.89 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 147-148 °C |

| CAS Number | 630-13-7 |

Proposed Reaction: Gem-Dimethylation of Active Methylene Compounds

The installation of a gem-dimethyl group using this compound can be hypothetically achieved through the dialkylation of a carbanion generated from an active methylene compound. The acidic protons of the methylene group, flanked by two electron-withdrawing groups (e.g., esters, ketones), can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then, in principle, undergo a double SN2 reaction with this compound.

Proposed General Reaction Scheme:

Caption: Proposed gem-dimethylation of an active methylene compound.

Experimental Protocols

Note: The following protocols are proposed based on standard laboratory procedures for the alkylation of active methylene compounds and have not been empirically validated for this specific transformation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Gem-Dimethylation of Diethyl Malonate

This protocol outlines the proposed procedure for the gem-dimethylation of diethyl malonate using this compound.

Materials:

-

Diethyl malonate

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

-

Base Addition: To the flask, add anhydrous DMF (10 mL per 10 mmol of diethyl malonate). Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C (ice bath).

-

Enolate Formation: Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in DMF at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-